N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(3-Fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound featuring a dihydropyridazine core substituted with a methoxy group at position 4, a phenyl group at position 1, and a carboxamide moiety at position 2. The carboxamide is further functionalized with a 3-fluoro-4-methylphenyl group, which introduces steric and electronic modifications critical for biological interactions.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-12-8-9-13(10-15(12)20)21-19(25)18-16(26-2)11-17(24)23(22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXAPBAXBXLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-substituted benzene derivative with a methyl group in the presence of a strong base.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyridazine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, either by inhibiting or activating them. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : While yields for analogs vary widely (e.g., 95% for Compound 19 vs. 22% for Compound 7 ), the absence of data for the target compound suggests further optimization may be needed.
Physicochemical Properties
- Molecular Weight : The target compound (366.37 g/mol) falls within the typical range for drug-like molecules, similar to BF96732 (349.38 g/mol) .
Research Findings and Implications
Fluorine Substitution : Fluorine at position 3 (as in the target compound and Compound 20) is associated with enhanced metabolic stability and target affinity due to its electronegativity and small atomic radius .
Methoxy Positioning : The 4-methoxy group in the target compound aligns with active analogs (e.g., Compound 19), suggesting a conserved role in proteasome inhibition .
Synthetic Challenges : Lower yields in some analogs (e.g., 22% for Compound 7 ) highlight the need for refined coupling or purification strategies for the target compound.
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H18FN3O3
- Molecular Weight : 357.36 g/mol
- IUPAC Name : N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
The compound features a pyridazine ring with two nitrogen atoms and several functional groups including a fluoro group, methoxy group, and carboxamide group, which enhance its chemical versatility and biological activity .
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyridazine Ring : Condensation of hydrazine with a 1,4-diketone under reflux conditions.
- Introduction of Functional Groups :
- The fluoro and methyl groups are introduced via nucleophilic aromatic substitution.
- The methoxy group is added through methylation using agents like dimethyl sulfate or methyl iodide .
This compound has shown significant activity as an inhibitor of specific kinases, particularly the Met kinase. This inhibition leads to tumor stasis in various cancer models following oral administration. Additionally, it has been identified as a potential inhibitor of HIV integrase, indicating its relevance in antiviral drug discovery .
Biological Targets
The compound interacts with multiple biological targets:
- Kinases : Primarily inhibits Met kinase, which plays a crucial role in cancer cell proliferation.
- HIV Integrase : Inhibitory activity suggests potential use in treating HIV infections.
These interactions are critical for understanding the compound's therapeutic applications in cancer and viral diseases .
Comparative Analysis with Other Compounds
To highlight the unique aspects of N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyldihydropyridazine derivatives, a comparison with other pyridazine-based compounds is presented:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3-fluoro-4-methylphenyl)-4-methoxy-pyridazine | Contains fluoro and methoxy groups | Strong Met kinase inhibition |
| N-(2-fluorophenyl)-5-methylpyridazine | Fluorine substitution on different ring position | Different biological activity profile |
| N-(4-chlorophenyl)-6-hydroxy-pyridazine | Hydroxyl instead of methoxy group | Potentially different solubility properties |
The presence of the fluoro group enhances metabolic stability and binding affinity to biological targets, while the methoxy and carboxamide groups influence solubility and reactivity .
Cancer Studies
In preclinical studies involving various cancer cell lines, N-(3-fluoro-4-methylphenyl)-4-methoxy-6-oxo-1-phenyldihydropyridazine demonstrated potent anti-tumor activity. For instance:
- Study A : Inhibition of tumor growth was observed in xenograft models with a significant reduction in tumor volume after treatment with the compound.
Antiviral Activity
Research has also explored its efficacy against HIV:
- Study B : The compound showed promising results in inhibiting HIV integrase activity in vitro, suggesting potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
